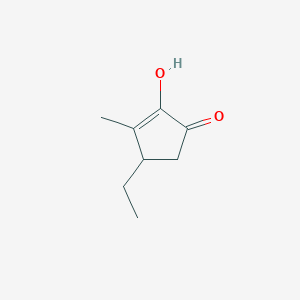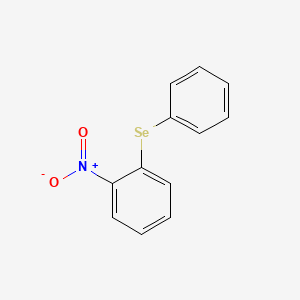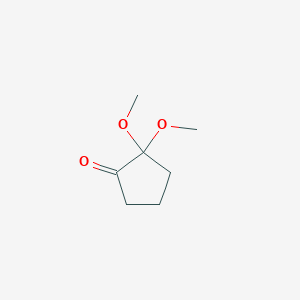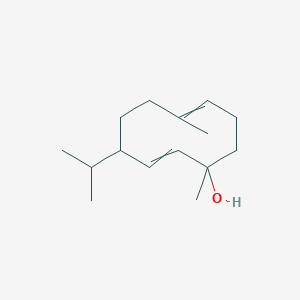![molecular formula C16H13NO3 B14469423 N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide CAS No. 67498-64-0](/img/structure/B14469423.png)
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is an organic compound with a complex structure that includes a benzofuran ring and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide typically involves the cyclization of ortho-hydroxyphenyl derivatives. One common method is the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents, such as (diacetoxyiodo)benzene in acetonitrile . Another method involves the use of ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .
Industrial Production Methods
The use of palladium nanoparticles for one-pot synthesis via Sonogashira cross-coupling reactions under ambient conditions is a promising approach .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamidophenol: Known for its antifungal, anti-inflammatory, and antitumor activities.
N-(2-Hydroxyphenyl)acetamide: Used in the pharmaceutical industry for its stabilizing properties.
Uniqueness
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs like 2-acetamidophenol and N-(2-hydroxyphenyl)acetamide.
Eigenschaften
CAS-Nummer |
67498-64-0 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
N-[2-(2-hydroxyphenyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C16H13NO3/c1-10(18)17-15-12-7-3-5-9-14(12)20-16(15)11-6-2-4-8-13(11)19/h2-9,19H,1H3,(H,17,18) |
InChI-Schlüssel |
DVEQMZMURRRUQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)

![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)







